molecular formula C20H22N6O5S2 B2893747 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 496029-09-5

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Numéro de catalogue: B2893747
Numéro CAS: 496029-09-5
Poids moléculaire: 490.55
Clé InChI: KDSVUYUFZNFOAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a derivative of sulfadimethoxine . It has been characterized using various spectroscopic techniques .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,6-dimethoxypyrimidine and 4-acetamidobenzenesulfonyl chloride . After the reaction is complete, the reaction mixture is cooled down and the precipitate is filtered and washed with hexane, ethyl acetate, and acetone to remove impurities .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques . The molecular formula is C14H16N4O5S .


Physical and Chemical Properties Analysis

The compound has a density of 1.431g/cm3 . The molecular weight is 352.36600 and the exact mass is 352.08400 . The compound’s LogP value is 3.05630 .

Applications De Recherche Scientifique

Synthesis and Characterization

  • N-substituted Sulfanilamide derivatives, including molecules similar to the query compound, have been synthesized and characterized using various spectroscopic methods like IR, NMR, UV-Vis, LCMS, and HRMS. These compounds often exhibit distinct molecular conformations and packing, with thermal properties assessed through Thermogravimetric and Differential Scanning Calorimetric methods (Lahtinen et al., 2014).

Crystal Structure Analysis

  • Compounds with structural similarities to the query molecule have been studied for their crystal structures. These structures often show a folded conformation, with significant intramolecular hydrogen bonding influencing the overall molecular structure (Subasri et al., 2016).

Vibrational Spectroscopy and Quantum Computational Approach

  • Vibrational spectroscopy, including Raman and Fourier Transform Infrared Spectroscopy, has been employed to characterize compounds structurally similar to the query molecule. These studies are augmented by quantum computational approaches, providing insights into geometric equilibrium, hydrogen bonding, and vibrational wavenumbers (Jenepha Mary et al., 2022).

Molecular Docking and Drug Likeness Analysis

  • The antiviral potency of related compounds has been investigated through molecular docking against specific proteins, like SARS-CoV-2 protease. These studies often include an analysis of drug likeness based on Lipinski's rule and other pharmacokinetic properties (Mary et al., 2020).

Antibacterial and Antifungal Activities

  • Some derivatives of the query compound have been screened for their antibacterial and antifungal activities against various strains. These activities are often influenced by the specific structural changes in the molecule (Lahtinen et al., 2014).

Study of Fluorescence Binding with Bovine Serum Albumin

  • The interactions of similar compounds with bovine serum albumin have been investigated using fluorescence and UV-Vis spectral studies. This includes the determination of thermodynamic parameters, binding constants, and conformational changes in the albumin (Meng et al., 2012).

Mécanisme D'action

Target of Action

The primary target of Oprea1_061822 is the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . These targets play a crucial role in the body’s immune response, particularly in the process of phagocytosis, where they help to eliminate foreign substances and pathogens.

Mode of Action

Oprea1_061822 interacts with its targets by inhibiting the zymosan-induced oxidative bursts. This inhibition is quantified by an IC50 value of 2.5 ± 0.4 µg/mL for whole blood phagocytes and 3.4 ± 0.3 µg/mL for isolated polymorphonuclear cells . This interaction results in a decrease in the oxidative bursts, which in turn reduces the inflammatory response.

Biochemical Pathways

The compound’s action affects the biochemical pathway related to inflammation. Specifically, it downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalized inflammation . At the same time, it upregulates the expression of the anti-inflammatory cytokine IL-10 .

Result of Action

The result of Oprea1_061822’s action is a significant reduction in inflammation. This is evidenced by the downregulation of inflammatory markers and the upregulation of anti-inflammatory cytokines . The compound’s action also results in the inhibition of nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .

Safety and Hazards

The compound did not show toxicity towards normal fibroblast cells . In acute toxicological studies in Balb/c mice, the compound showed non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg .

Propriétés

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O5S2/c1-12-9-13(2)22-20(21-12)32-11-17(27)23-14-5-7-15(8-6-14)33(28,29)26-16-10-18(30-3)25-19(24-16)31-4/h5-10H,11H2,1-4H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSVUYUFZNFOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.